

What is the chemical structure of DMS-612?

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Compound of Interest

Compound Name: DMS-612

Cat. No.: B1219195

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An In-depth Technical Guide to DMS-612

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the investigational bifunctional alkylating agent, **DMS-612**.

Chemical Structure and Properties

DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a dimethane sulfonate analog.[1] Its chemical name is 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde.[1] The structure of **DMS-612** shares similarities with classical alkylating agents such as chlorambucil, busulfan, and melphalan.[1]

Chemical Structure of **DMS-612**

Mechanism of Action

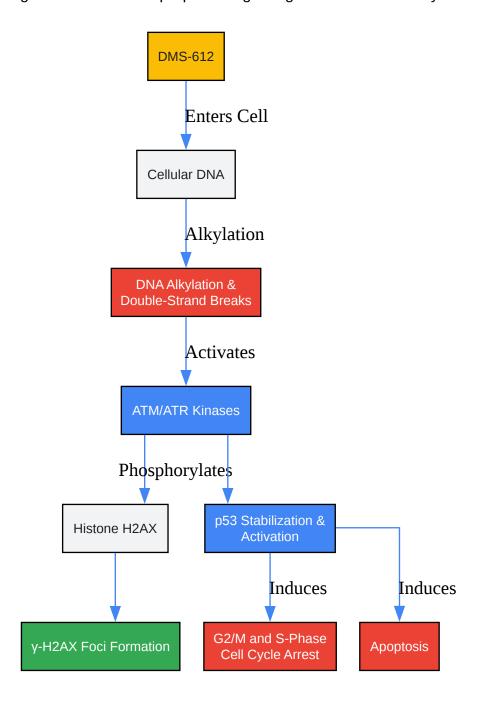
DMS-612 functions as a bifunctional alkylating agent, which covalently attaches alkyl groups to DNA, leading to DNA damage and subsequent cell death.[1] Preclinical studies have shown that **DMS-612** induces cell cycle arrest at the G2-M and S-phases and increases the expression of p53, a key protein in the DNA damage response pathway.[1]

A critical indicator of **DMS-612**-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γ -H2AX.[1] These γ -H2AX foci serve as biomarkers for DNA double-strand breaks.[2] The cytotoxic effects of **DMS-612** are particularly pronounced in cells with deficiencies in specific DNA repair pathways, including post-replication repair (rad18), recombination repair (rad52), and nucleotide excision repair (rad14).[1]



Signaling Pathway of DMS-612-Induced DNA Damage Response

The following diagram illustrates the proposed signaling cascade initiated by DMS-612.



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Caption: Proposed signaling pathway of **DMS-612** leading to cell cycle arrest and apoptosis.



Quantitative Data

A first-in-human Phase I clinical trial of **DMS-612** was conducted in patients with advanced solid malignancies.[1] The study aimed to determine the dose-limiting toxicity (DLT) and the maximum tolerated dose (MTD).[1]

Table 1: Dose Escalation and Patient Demographics in

Phase I Trial

Parameter	Value
Number of Patients	31
Tumor Types	Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13)
Dose Levels Studied	1.5, 3, 5, 7, 9, 12 mg/m ²
Dosing Schedule	10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle
Maximum Tolerated Dose (MTD)	9 mg/m²
Dose-Limiting Toxicities (at 12 mg/m²)	Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia
Data sourced from a Phase I clinical trial.[1][3]	

Table 2: Clinical Response in Phase I Trial

Response	Details
Confirmed Partial Response	2 patients (1 with renal cell carcinoma, 1 with cervical cancer) at the 9 mg/m² dose level
Stable Disease (≥16 weeks)	Observed in several patients
Data sourced from a Phase I clinical trial.[1][3]	

Experimental Protocols

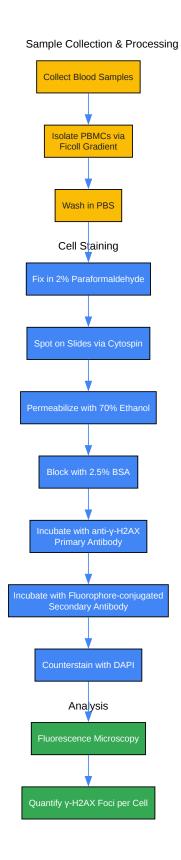


Pharmacodynamic Assay: γ-H2AX Detection in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the immunofluorescence-based detection of γ -H2AX foci as a measure of DNA damage.

Workflow Diagram





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Caption: Experimental workflow for the detection of y-H2AX foci in PBMCs.



Methodology:

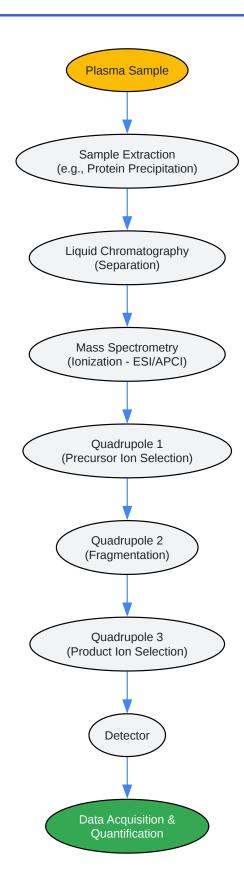
- Sample Collection: Blood samples were obtained from patients prior to and at various time points (e.g., 120 minutes, 240 minutes, 24 hours) after DMS612 infusion.[1]
- PBMC Isolation: Peripheral blood mononuclear cells were isolated using a Ficoll gradient centrifugation method.[1]
- Fixation and Permeabilization: Cells were washed in phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then permeabilized with a solution like 0.2% Triton-X or 70% ethanol to allow antibody access to the nucleus.[1][4]
- Immunostaining:
 - Non-specific antibody binding sites were blocked using a solution containing bovine serum albumin (BSA).[4]
 - Cells were incubated with a primary antibody specific for y-H2AX.[4]
 - Following washing steps, cells were incubated with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or FITC).[4]
- Counterstaining and Mounting: The nuclear DNA was counterstained with DAPI, and the slides were mounted for microscopy.[4]
- Analysis: The number of distinct fluorescent foci (γ-H2AX) per cell nucleus was quantified using a fluorescence microscope.[2]

Pharmacokinetic Analysis: LC-MS/MS Assay

This protocol describes the general approach for quantifying **DMS-612** and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship Diagram





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Caption: Logical flow of an LC-MS/MS assay for drug quantification.



Methodology:

- Sample Preparation: Plasma samples were collected at multiple time points after drug administration.[1] Proteins were typically precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol), and the supernatant containing the drug and its metabolites was isolated.
- Liquid Chromatography (LC): The extracted sample was injected into an HPLC system. A
 reversed-phase column (e.g., C18) was used to separate DMS-612 and its metabolites from
 each other and from endogenous plasma components based on their hydrophobicity. A
 gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is
 typically employed.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: The compounds eluting from the LC column were ionized, typically using electrospray ionization (ESI).
 - Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode for quantitative analysis. Specific precursor-to-product ion transitions for **DMS-612** and each of its metabolites were monitored. This highly selective method ensures accurate quantification even at low concentrations.
- Quantification: The concentration of each analyte was determined by comparing its peak area to that of a known concentration of an internal standard and constructing a calibration curve.

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References

 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2.4. Immunofluorescence—y-H2AX Assay [bio-protocol.org]
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